molecular formula C19H17BrN2OS B2571210 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-36-2

2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2571210
CAS No.: 896609-36-2
M. Wt: 401.32
InChI Key: DFIFPQXFDUVXBB-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide Group: The final step involves the reaction of the brominated intermediate with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Hydrolysis: Formation of benzoic acid and corresponding amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactivity. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The benzamide group is a common pharmacophore in many drugs, and modifications to this structure could yield compounds with improved efficacy and safety profiles.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its effects would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the thiazole ring.

    4-bromo-N-(2-methylphenyl)benzamide: Similar structure but with a different substitution pattern on the benzamide group.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Another analog with additional methyl groups on the benzamide ring.

Uniqueness

The presence of the thiazole ring and the 4-methylphenyl group in 2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide makes it unique compared to its simpler analogs. These structural features could impart distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIFPQXFDUVXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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